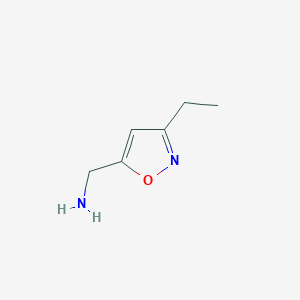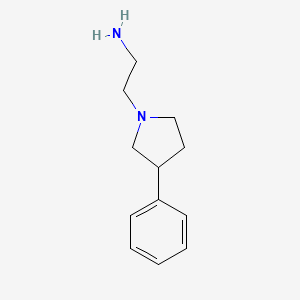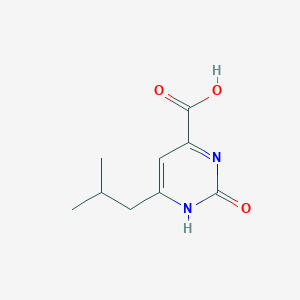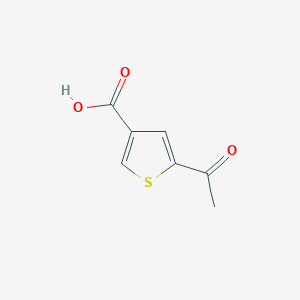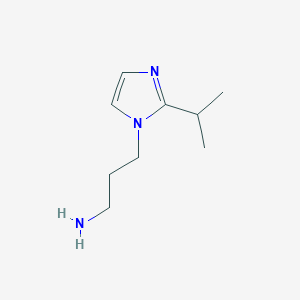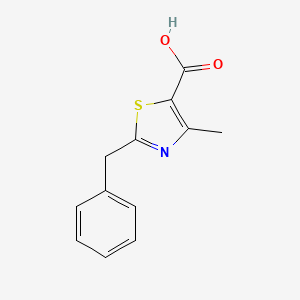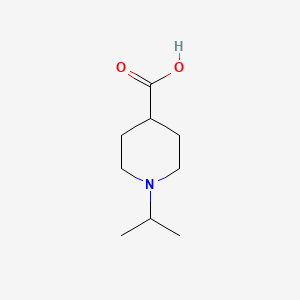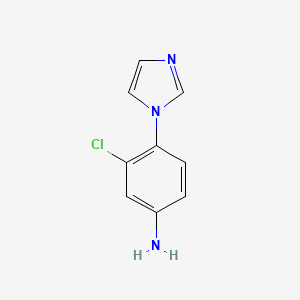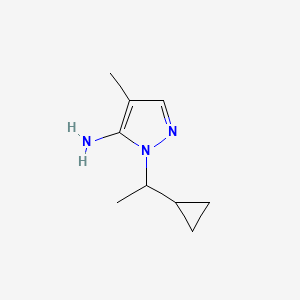
2-(Azepan-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(Azepan-1-yl)aniline and its derivatives has been a topic of interest in various studies . The methods of synthesis often involve reactions with various aniline derivatives .Molecular Structure Analysis
The molecular structure of 2-(Azepan-1-yl)aniline consists of a seven-membered azepane ring attached to an aniline group. The molecular weight is 190.28 g/mol.Chemical Reactions Analysis
2-(Azepan-1-yl)aniline and its derivatives have been shown to act as effective 1,5-nucleophiles in cyclocondensation reactions . The impact of the substituent on the polymer characteristics is rationalized in terms of steric and electronic effects .Applications De Recherche Scientifique
Quantum Chemical Calculations
“2-(Azepan-1-yl)aniline” derivatives have been utilized in quantum chemical calculations to understand their structural and electronic properties. For instance, studies have used Density Functional Theory (DFT) to calculate various physicochemical parameters, such as bond lengths, angles, dihedral angles, and electronic properties like HOMO-LUMO energies . These calculations help in predicting reactivity and stability, which are crucial for designing new compounds in medicinal chemistry.
Synthesis of Alkylaminophenol Compounds
Alkylaminophenol compounds, which have potential applications in pharmaceuticals and materials science, can be synthesized using “2-(Azepan-1-yl)aniline” as a precursor. The Petasis reaction, a multi-component reaction, is often employed for this purpose, allowing for the creation of complex molecules in a single step .
Proteomics Research
In proteomics, “2-(Azepan-1-yl)aniline” derivatives can be used as biochemical tools for understanding protein function and interaction. These compounds can serve as building blocks for synthesizing peptides or mimetics that interact with proteins, aiding in the study of disease mechanisms and the development of therapeutic agents .
Polymerization Studies
The compound has been modified to create new polyaniline (PANI) derivatives. These derivatives are studied for their electrical conductivity and potential use in electronic devices. The effect of substituents on the polymerization process and the properties of the resulting polymers are areas of active research .
Antimicrobial and Antioxidant Activities
Derivatives of “2-(Azepan-1-yl)aniline” have been explored for their antimicrobial and antioxidant activities. These properties are significant for the development of new drugs and preservatives. The structure-activity relationship (SAR) of these compounds provides insights into designing molecules with enhanced biological activities .
Catalysis
In the field of catalysis, “2-(Azepan-1-yl)aniline” derivatives can act as ligands for metal catalysts. These catalysts can be used in various organic transformations, such as carbon-carbon bond formation, which is fundamental in synthetic organic chemistry .
Propriétés
IUPAC Name |
2-(azepan-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-11-7-3-4-8-12(11)14-9-5-1-2-6-10-14/h3-4,7-8H,1-2,5-6,9-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZCGYFNGBWOFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424495 |
Source


|
| Record name | 2-(azepan-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-yl)aniline | |
CAS RN |
51627-46-4 |
Source


|
| Record name | 2-(azepan-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(azepan-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



